molecular formula C14H26O2Si2 B055177 Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane CAS No. 114944-09-1

Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane

Cat. No. B055177
M. Wt: 282.52 g/mol
InChI Key: LIKKTJFGCHYRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane, also known as TMS-protected benzyl alcohol, is a chemical compound widely used in scientific research. It is a colorless liquid with a molecular weight of 308.5 g/mol and a boiling point of 110-112°C. TMS-protected benzyl alcohol is a versatile reagent that can be used in various organic synthesis reactions. In

Mechanism Of Action

The mechanism of action of Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol involves the formation of a stable silyl ether bond between the hydroxyl group of the alcohol and the trimethylsilyl group. This bond is stable under a variety of reaction conditions, which allows for the protection of the alcohol during chemical reactions.

Biochemical And Physiological Effects

Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol does not have any known biochemical or physiological effects. It is used solely as a protecting group for alcohols in chemical reactions.

Advantages And Limitations For Lab Experiments

One of the main advantages of Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol is its stability under a variety of reaction conditions. It is also easy to remove the protecting group after the reaction is complete. However, Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol is not suitable for use in reactions that require acidic conditions, as the silyl ether bond is unstable under acidic conditions.

Future Directions

There are several future directions for the use of Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol in scientific research. One possible direction is the development of new protecting groups that are more stable under acidic conditions. Another direction is the use of Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol in the synthesis of new pharmaceuticals and natural products. Additionally, the use of Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol in the synthesis of new agrochemicals could also be explored.

Synthesis Methods

The synthesis of Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol involves the reaction of benzyl alcohol with trimethylsilyl chloride in the presence of a base such as sodium hydride. The resulting product is then purified by distillation.

Scientific Research Applications

Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol is widely used in scientific research as a protecting group for alcohols. It is used to protect the hydroxyl group of alcohols during chemical reactions, which prevents unwanted side reactions from occurring. Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silaned benzyl alcohol is commonly used in the synthesis of pharmaceuticals, agrochemicals, and natural products.

properties

CAS RN

114944-09-1

Product Name

Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane

Molecular Formula

C14H26O2Si2

Molecular Weight

282.52 g/mol

IUPAC Name

trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane

InChI

InChI=1S/C14H26O2Si2/c1-17(2,3)15-11-13-9-7-8-10-14(13)12-16-18(4,5)6/h7-10H,11-12H2,1-6H3

InChI Key

LIKKTJFGCHYRAC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCC1=CC=CC=C1CO[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC1=CC=CC=C1CO[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.